molecular formula C13H14ClN5O2 B5700578 Ethyl 2-[(4-anilino-6-chloro-1,3,5-triazin-2-yl)amino]acetate

Ethyl 2-[(4-anilino-6-chloro-1,3,5-triazin-2-yl)amino]acetate

Cat. No.: B5700578
M. Wt: 307.73 g/mol
InChI Key: VQALTHWTZNBRQE-UHFFFAOYSA-N
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Description

Ethyl 2-[(4-anilino-6-chloro-1,3,5-triazin-2-yl)amino]acetate is a chemical compound that belongs to the class of triazine derivatives Triazines are heterocyclic compounds containing a six-membered ring with three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-[(4-anilino-6-chloro-1,3,5-triazin-2-yl)amino]acetate typically involves the reaction of 4-anilino-6-chloro-1,3,5-triazine with ethyl glycinate. The reaction is carried out in the presence of a base, such as sodium carbonate, in a solvent like dioxane or water. The reaction mixture is heated to a temperature range of 70-80°C to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and microwave-assisted synthesis can enhance the efficiency and yield of the production process. These methods allow for better control over reaction conditions and reduce the reaction time .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[(4-anilino-6-chloro-1,3,5-triazin-2-yl)amino]acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield various anilino derivatives, while oxidation reactions can produce corresponding oxides .

Mechanism of Action

The mechanism of action of Ethyl 2-[(4-anilino-6-chloro-1,3,5-triazin-2-yl)amino]acetate involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, leading to various biological effects. The triazine ring structure allows for strong interactions with protein targets, which can disrupt normal cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-[(4-anilino-6-chloro-1,3,5-triazin-2-yl)amino]acetate
  • Ethyl 2-[(4-anilino-6-methoxy-1,3,5-triazin-2-yl)amino]acetate
  • Ethyl 2-[(4-anilino-6-fluoro-1,3,5-triazin-2-yl)amino]acetate

Uniqueness

This compound is unique due to the presence of the chloro substituent on the triazine ring. This chloro group can participate in various substitution reactions, making the compound versatile for further chemical modifications .

Properties

IUPAC Name

ethyl 2-[(4-anilino-6-chloro-1,3,5-triazin-2-yl)amino]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14ClN5O2/c1-2-21-10(20)8-15-12-17-11(14)18-13(19-12)16-9-6-4-3-5-7-9/h3-7H,2,8H2,1H3,(H2,15,16,17,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQALTHWTZNBRQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CNC1=NC(=NC(=N1)Cl)NC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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